
N-(3,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, also known as DFP-10825, is a novel compound that has gained attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Analysis and Quantum Computational Approach
Research on structurally related molecules, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, has provided insights into their vibrational signatures via Raman and Fourier transform infrared spectroscopy. These studies, complemented by density functional theory (DFT) calculations, help understand the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, leading to insights into the stability and electronic interactions of these compounds. Such analyses are crucial for understanding the chemical behavior and potential applications of N-(3,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide in various scientific fields (Jenepha Mary, Pradhan, & James, 2022).
Synthesis and Characterization of Sulfanilamide Derivatives
The synthesis and characterization of sulfanilamide derivatives provide a foundation for understanding the chemical properties and potential applications of N-(3,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide. Studies on compounds like N-substituted sulfanilamide derivatives contribute to the development of new antibacterial and antifungal agents, highlighting the role of structural modifications in enhancing biological activity. Such research is pivotal for the development of new therapeutic agents (Lahtinen et al., 2014).
Anticancer and Antimicrobial Applications
Research on compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with N-(3,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, reveals their potential as glutaminase inhibitors with implications for cancer therapy. These studies demonstrate the capacity of such compounds to inhibit the growth of cancer cells, highlighting their potential in developing new anticancer therapies (Shukla et al., 2012).
Exploration of Oxidation and Fluorination Reactions
Investigations into the oxidation and fluorination reactions of α-phenylsulfanylacetamides provide insights into the chemical reactivity and potential synthetic applications of N-(3,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide. Studies on reactions with compounds like difluoroiodotoluene (DFIT) offer valuable information on the synthesis of fluorinated organic compounds, which are important in pharmaceutical chemistry and material science (Greaney & Motherwell, 2000).
Pharmaceutical and Biological Activity Studies
The synthesis and evaluation of derivatives related to N-(3,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide for potential pharmaceutical applications, such as antibacterial, antifungal, and anticancer activities, are crucial. Research on compounds like 4, 5-dihydro-1,3,4-oxadiazole-2-thiones derivatives highlights the importance of structural modifications in enhancing biological activities and developing new therapeutic agents (Karanth et al., 2019).
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c19-14-7-6-13(10-15(14)20)21-17(24)11-25-18-9-8-16(22-23-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYOHUJBLNUJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

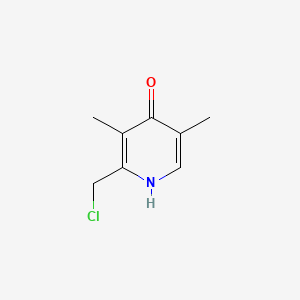
![methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2985601.png)
![Methyl 3-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2985602.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2985604.png)
![2-Amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985605.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide](/img/structure/B2985606.png)

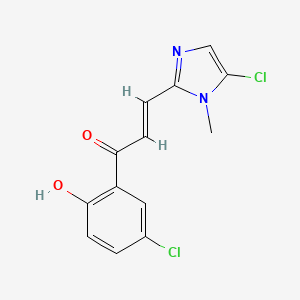
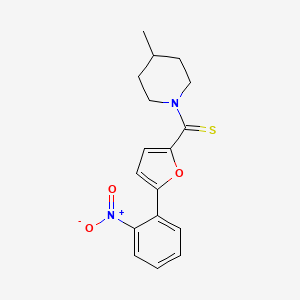

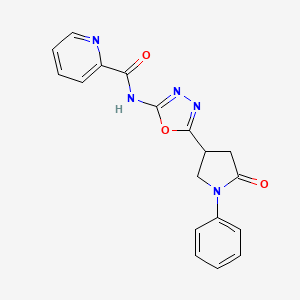
![5-bromo-2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985616.png)
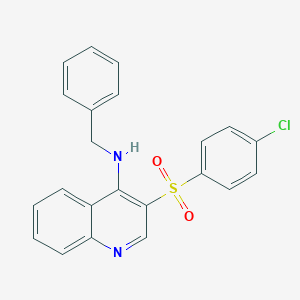
![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)